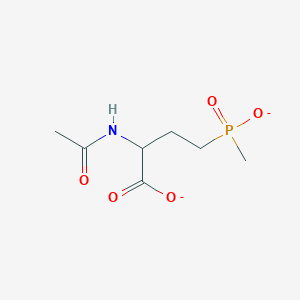

N-acetylphosphinothricin(2-)

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12NO5P-2 |

|---|---|

Molecular Weight |

221.15 g/mol |

IUPAC Name |

2-acetamido-4-[methyl(oxido)phosphoryl]butanoate |

InChI |

InChI=1S/C7H14NO5P/c1-5(9)8-6(7(10)11)3-4-14(2,12)13/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13)/p-2 |

InChI Key |

VZVQOWUYAAWBCP-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)NC(CCP(=O)(C)[O-])C(=O)[O-] |

Origin of Product |

United States |

Enzymatic Synthesis of N Acetylphosphinothricin

Phosphinothricin (B1261767) N-Acetyltransferase (PAT/BAR): Key Enzymatic Activity

Phosphinothricin N-Acetyltransferase (PAT) is the central enzyme responsible for the N-acetylation of phosphinothricin, rendering it inactive. ebr-journal.org This enzymatic activity is the cornerstone of herbicide resistance in numerous genetically modified crops. The enzyme is also commonly referred to as BAR (bialaphos resistance acetyltransferase), reflecting its ability to confer resistance to bialaphos (B1667065), a tripeptide antibiotic that is metabolized to release phosphinothricin. nih.govbiorxiv.org

Gene Loci and Genetic Determinants: The pat and bar Genes

The genetic basis for PAT activity lies within the pat and bar genes, which were originally isolated from soil bacteria. ebr-journal.orgbiorxiv.org The bar gene was first identified in Streptomyces hygroscopicus, a producer of the antibiotic bialaphos. agrofarmchemical.comresearchgate.net The pat gene was subsequently found in Streptomyces viridochromogenes, another phosphinothricin-producing organism. researchgate.netuniprot.org

These genes encode proteins that are highly similar in sequence and function. nih.govfoodstandards.gov.au For instance, the PAT proteins encoded by pat and bar share approximately 85% amino acid identity. foodstandards.gov.au Due to their effectiveness in neutralizing phosphinothricin, both pat and bar genes have been widely utilized as selectable markers and for engineering herbicide resistance in a variety of crops, including corn, soybean, canola, and cotton. nih.govbiorxiv.org Additionally, PAT-like genes have been identified in other bacteria such as Pseudomonas syringae (syr_pat) and Rhodococcus sp. (RePAT). nih.govkcl.ac.ukscielo.br

Enzyme Classification and Systematic Nomenclature (EC 2.3.1.183)

Phosphinothricin N-Acetyltransferase is systematically classified under the Enzyme Commission (EC) number 2.3.1.183. qmul.ac.ukwikipedia.orguniprot.org Its accepted name is phosphinothricin acetyltransferase, and the systematic name is acetyl-CoA:phosphinothricin N-acetyltransferase. qmul.ac.uk Other names for this enzyme include PAT, PPT acetyltransferase, and Pt-N-acetyltransferase. qmul.ac.uk It belongs to the transferase class of enzymes, specifically the acyltransferases that transfer groups other than aminoacyl groups. uniprot.orguniprot.org

The enzyme is a member of the Gcn5-related N-acetyltransferase (GNAT) superfamily, a large and diverse group of enzymes found in all domains of life that catalyze the transfer of an acetyl group from acetyl-CoA to a substrate. researchgate.netasm.org

Catalytic Mechanism of N-Acetylation and Acetyl-CoA Dependence

The catalytic activity of PAT/BAR is strictly dependent on acetyl-coenzyme A (acetyl-CoA) as the acetyl group donor. biorxiv.orguniprot.org The enzyme catalyzes the transfer of the acetyl group from acetyl-CoA to the α-amino group of phosphinothricin, resulting in the formation of N-acetylphosphinothricin and coenzyme A (CoA). biorxiv.orgqmul.ac.uk

Reaction: acetyl-CoA + phosphinothricin ⇌ CoA + N-acetylphosphinothricin qmul.ac.ukwikipedia.org

The proposed catalytic mechanism is characteristic of the GNAT superfamily. biorxiv.org It involves a conserved glutamate (B1630785) residue (Glu88 in BAR) that acts as a general base. nih.govbiorxiv.org This residue facilitates the deprotonation of the primary amino group of phosphinothricin, likely through a water molecule that acts as a proton shuttle. biorxiv.org The resulting deprotonated amino group then performs a nucleophilic attack on the carbonyl carbon of the thioester bond in acetyl-CoA, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the N-acetylated product and CoA. biorxiv.org

Substrate Specificity, Promiscuity, and Kinetic Parameters

The primary substrate for PAT/BAR is L-phosphinothricin. nih.gov Early in vitro assays indicated that the enzyme has a high preference for phosphinothricin over the 20 common proteinogenic amino acids. nih.govnih.gov However, more recent studies have revealed a degree of substrate promiscuity.

The BAR enzyme has been shown to convert the plant endogenous amino acids aminoadipate and tryptophan into their N-acetylated forms. nih.govbiorxiv.org It can also acetylate demethylphosphinothricin (B1233513). uniprot.org The PAT enzyme from Pseudomonas syringae (syr_pat) exhibits activity against methionine sulfoximine, a substrate structurally similar to phosphinothricin. nih.govkcl.ac.uk

Kinetic studies have been performed to characterize the enzyme's affinity for its substrates. The Michaelis-Menten constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), is a key parameter. wikipedia.org A lower Km value signifies a higher affinity of the enzyme for the substrate.

| Enzyme | Substrate | Km (µM) | Source |

| BAR (S. hygroscopicus) | Phosphinothricin | ~132 | nih.govbiorxiv.org |

| BAR (S. hygroscopicus) | Demethylphosphinothricin | 2000 | uniprot.org |

| BAR (S. hygroscopicus) | Methionine sulfoximine | 36000 | uniprot.org |

| BAR (S. hygroscopicus) | Hydroxylysine | 56000 | uniprot.org |

| BAR (S. hygroscopicus) | Glutamate | 240000 | uniprot.org |

| MsPat (M. smegmatis) | Acetyl-CoA | 3 | acs.org |

| MsPat (M. smegmatis) | ACS | 10 | acs.org |

This table is interactive. Click on the headers to sort the data.

While BAR shows clear N-acetyltransferase activity towards aminoadipate and tryptophan, the Km values for these non-native substrates could not be definitively established as they reached their solubility limits before saturation was achieved. nih.govbiorxiv.org However, the catalytic efficiency (Vmax/Km) for these side reactions is significantly lower than for phosphinothricin acetylation. nih.gov

Heterologous Expression, Purification, and Biochemical Characterization of PAT/BAR Enzymes

To facilitate detailed biochemical and structural studies, PAT/BAR genes have been expressed in heterologous systems, most commonly Escherichia coli. nih.govresearchgate.net This allows for the production of large quantities of the recombinant enzyme, which can then be purified to near homogeneity using standard chromatographic techniques. nih.govasm.org

Biochemical characterization of the purified enzymes has confirmed that both BAR and PAT proteins function as homodimers. nih.gov The purified recombinant BAR enzyme has been used in kinetic assays to determine its substrate specificity and catalytic efficiency. nih.gov For instance, enzyme assays using purified BAR mutants were conducted in Tris-HCl buffer with acetyl-CoA, and reactions were initiated by adding the purified protein. nih.gov The characterization of a novel PAT enzyme from Enterobacter sp. (LsArsN) also involved its expression in E. coli, purification, and subsequent in vitro assays to confirm its strong N-acetylation capability. researchgate.net Similarly, a PAT enzyme from the marine bacterium Rhodococcus sp. strain YM12 was characterized after heterologous expression. scielo.brresearchgate.net

Structural Biology of Phosphinothricin N-Acetyltransferase (PAT/BAR)

The three-dimensional structures of PAT/BAR enzymes have been elucidated through X-ray crystallography, providing significant insights into their catalytic mechanism and substrate specificity. nih.govnih.govkcl.ac.uk The crystal structure of BAR has been reported, revealing the structural basis for its substrate selectivity. nih.govnih.gov

Structural analysis of BAR in complex with CoA and phosphinothricin has helped to illuminate the active site architecture. biorxiv.org These studies have identified key residues involved in substrate binding and catalysis. biorxiv.org For example, site-directed mutagenesis studies, guided by the crystal structure, have confirmed the crucial role of the catalytic glutamate residue (Glu88). nih.govbiorxiv.org Mutating this residue to alanine (B10760859) or glutamine significantly diminishes the enzyme's activity towards phosphinothricin. nih.govbiorxiv.org The crystal structure of syr_pat from P. syringae has also been solved, both alone and in a complex with L-phosphinothricin, providing further understanding of the reaction mechanism. nih.govkcl.ac.uk

Determination of Three-Dimensional Protein Structures (e.g., X-ray Crystallography)

X-ray crystallography has been instrumental in elucidating the three-dimensional structures of several PAT enzymes, providing detailed insights into their architecture. For instance, the crystal structure of a GNAT superfamily phosphinothricin acetyltransferase (Pat) from Sinorhizobium meliloti in complex with acetyl-CoA was determined at a resolution of 1.15 Å. ebi.ac.ukpdbj.org Similarly, the structure of a PAT from Pseudomonas syringae pv. tomato DC3000 (syr_pat) was solved at 1.6 Å resolution, and its complex with L-phosphinothricin at 2.5 Å resolution. nih.govkcl.ac.uk The crystal structures of the BAR protein, a homolog of PAT, have also been determined, both as a holocomplex with acetyl-CoA and as a ternary complex with CoA and phosphinothricin. biorxiv.org These high-resolution structures reveal that PAT enzymes are typically α/β proteins with a characteristic GNAT fold. biorxiv.orgnih.gov

| Enzyme | Source Organism | Resolution (Å) | PDB ID |

| Phosphinothricin Acetyltransferase (Pat) | Sinorhizobium meliloti | 1.15 | 4JXR ebi.ac.ukpdbj.org |

| Phosphinothricin Acetyltransferase (syr_pat) | Pseudomonas syringae pv. tomato DC3000 | 1.6 | Not specified nih.govkcl.ac.uk |

| Bialaphos Resistance (BAR) protein | Streptomyces hygroscopicus | Not specified | Not specified biorxiv.org |

| Phosphinothricin Acetyltransferase (RePAT) | Rhodococcus sp. strain YM12 | Not specified | Not specified scielo.br |

Analysis of Active Site Architecture and Substrate-Binding Interactions

The active site of PAT enzymes is located in a cleft formed by the protein's structure. biorxiv.org In the BAR protein, the cofactor acetyl-CoA binds to a cleft between α-helices α4 and α5. biorxiv.org The binding of the substrate, phosphinothricin, occurs in a nearby pocket. ebi.ac.uk The active site contains a conserved catalytic glutamate residue (e.g., Glu88 in BAR) that acts as a general base, deprotonating the amino group of phosphinothricin via a water molecule. biorxiv.org This initiates the nucleophilic attack on the carbonyl carbon of acetyl-CoA. biorxiv.org An oxyanion hole, formed by a positively charged histidine and a tyrosine, stabilizes the tetrahedral intermediate. biorxiv.org The specificity of PAT for phosphinothricin over other amino acids is determined by the specific interactions within the active site. nih.gov

Oligomeric States and Their Functional Implications (e.g., Homodimers)

Phosphinothricin acetyltransferases often exist and function as homodimers. biorxiv.orgresearchgate.net The crystal structure of the BAR protein revealed a homodimeric structure with two active sites symmetrically distributed at the dimer interface within a large open cavity. biorxiv.org This dimeric arrangement is a common feature among members of the GNAT superfamily. researchgate.net The oligomeric state can be crucial for the enzyme's stability and catalytic activity. For instance, the interaction between subunits at the dimer interface can create and shape the active site cavity, influencing substrate binding and catalysis. researchgate.netbiorxiv.org

Structure-Guided Mutagenesis and Functional Characterization of Active Site Residues

Structure-guided site-directed mutagenesis has been a powerful tool to investigate the roles of specific amino acid residues in the active site of PAT enzymes. nih.govbiorxiv.org By mutating key residues and analyzing the resulting changes in enzyme activity, researchers have confirmed the functional importance of several active site components.

Catalytic Glutamate: Mutation of the catalytic glutamate residue (e.g., E88 in BAR) to alanine or glutamine significantly reduces the enzyme's activity towards phosphinothricin. nih.govbiorxiv.org

Substrate Binding Residues: Mutagenesis of residues predicted to be involved in substrate binding has provided insights into substrate specificity. For example, mutations in residues N35, Y73, T90, Y92, and V125 of the BAR protein were performed to create variants with reduced nonspecific activities. nih.gov

RePAT from Rhodococcus sp.: In the RePAT enzyme, a valine residue at position 120 was found to be important for its resistance to glufosinate (B12851), the commercial formulation of phosphinothricin. scielo.brawsjournal.org A missense mutation at this site (V120I) resulted in lower resistance. awsjournal.org

P. syringae PAT: In the PAT from P. syringae, mutagenesis of key active site residues provided insights into its substrate specificity. nih.govkcl.ac.uk

| Enzyme | Residue(s) Mutated | Observed Effect |

| BAR | E88 | Greatly reduced activity towards phosphinothricin nih.govbiorxiv.org |

| BAR | N35, Y73, T90, Y92, V125 | Altered substrate specificity and reduced nonspecific activities nih.gov |

| RePAT | V120 | Important for glufosinate resistance scielo.brawsjournal.org |

| P. syringae PAT | Active site residues | Provided insights into substrate specificity nih.govkcl.ac.uk |

Phylogenetic Analysis and Distribution of PAT/BAR Homologs

Phosphinothricin acetyltransferase (PAT) and its homolog, the bialaphos resistance (BAR) gene product, are found across different domains of life, indicating a widespread distribution. nih.govasm.org Phylogenetic analyses have been employed to understand the evolutionary relationships and diversity of these enzymes.

Phylogenetic Analysis and Distribution of PAT/BAR Homologs across Prokaryotic and Eukaryotic Domains

PAT/BAR homologs are present in both prokaryotic and eukaryotic organisms. nih.govnih.gov In prokaryotes, they are found in various bacterial species, including those from the genera Streptomyces, Pseudomonas, Deinococcus, Geobacillus, and Sinorhizobium. nih.govebi.ac.uknih.govkcl.ac.uk Phylogenetic trees constructed based on the amino acid sequences of these homologs reveal distinct clusters that often correlate with their substrate specificities. nih.govresearchgate.net While eukaryotes possess a vast number of simple sequences in their proteins compared to prokaryotes, the distribution of specific enzyme families like PAT/BAR is a subject of ongoing research. nih.gov The presence of these genes in diverse organisms suggests a significant evolutionary history, possibly involving horizontal gene transfer events. mdpi.com

Identification of Novel PAT/BAR Enzymes from Environmental Metagenomes

Metagenomic approaches have become a valuable tool for discovering novel enzymes from uncultured microorganisms in various environments. By screening metagenomic libraries, researchers can identify new PAT/BAR homologs with potentially unique properties. For instance, a novel PAT-encoding gene, RePAT, was isolated from the marine bacterium Rhodococcus sp. strain YM12. scielo.brresearchgate.net This enzyme exhibited cold-adapted properties, suggesting its potential utility in developing herbicide-resistant crops for colder climates. researchgate.net The use of metagenomics expands the known diversity of these enzymes and provides a rich resource for identifying novel biocatalysts for biotechnological applications. core.ac.uk

Role of N Acetylphosphinothricin in Glufosinate Resistance Mechanisms

Enzymatic Detoxification of L-Phosphinothricin (Glufosinate) by N-Acetylation

The primary mechanism of glufosinate (B12851) resistance involves the enzymatic detoxification of its active ingredient, L-phosphinothricin, through N-acetylation. univ-rennes1.froecd.org This biochemical conversion is catalyzed by the enzyme phosphinothricin (B1261767) N-acetyltransferase (PAT), which is encoded by either the pat gene from Streptomyces viridochromogenes or the bar gene from Streptomyces hygroscopicus. univ-rennes1.frnih.govmdpi.com These genes are introduced into crops via genetic engineering to confer herbicide tolerance. oecd.orgnih.gov

The PAT enzyme utilizes acetyl-CoA as a co-substrate to transfer an acetyl group to the free amino group of L-phosphinothricin. oecd.orgbiorxiv.org This reaction results in the formation of N-acetyl-L-phosphinothricin, a non-toxic compound. oecd.orgnih.gov The N-acetylation of L-phosphinothricin effectively inactivates the herbicide, preventing it from exerting its phytotoxic effects on the plant. univ-rennes1.frnih.gov In untransformed, susceptible plants, L-phosphinothricin is typically metabolized through deamination to 4-methylphosphinico-2-oxo-butanoic acid (PPO), which is then decarboxylated to 3-methylphosphinico-propanoic acid (MPP). univ-rennes1.fr However, in transgenic plants expressing the PAT enzyme, the rapid N-acetylation of L-phosphinothricin blocks this degradation pathway. univ-rennes1.fr

The PAT enzyme exhibits a high degree of specificity for L-phosphinothricin and does not significantly acetylate other amino acids, including the D-isomer of phosphinothricin (D-PPT). oecd.org This high substrate specificity ensures that the enzyme's activity is primarily directed at detoxifying the herbicide without interfering with the plant's normal amino acid metabolism. oecd.org

Abrogation of Glutamine Synthetase Inhibition via N-Acetylation

L-phosphinothricin is a potent inhibitor of glutamine synthetase (GS), a critical enzyme in nitrogen metabolism responsible for the assimilation of ammonia (B1221849) and the synthesis of glutamine. univ-rennes1.frwikipedia.orgnih.gov By acting as a structural analog of glutamate (B1630785), L-phosphinothricin binds to the active site of GS, leading to its irreversible inhibition. nih.govwikipedia.orgnih.gov This inhibition causes a rapid accumulation of toxic levels of ammonia within the plant cells and a deficiency in glutamine, ultimately leading to cell death. univ-rennes1.frwikipedia.org

The enzymatic conversion of L-phosphinothricin to N-acetylphosphinothricin by the PAT enzyme is the key to overcoming this toxicity. oecd.orgnih.gov The addition of an acetyl group to the amino group of L-phosphinothricin prevents it from binding to and inhibiting glutamine synthetase. oecd.orgfoodstandards.gov.au As a result, GS can continue its normal function, preventing the toxic buildup of ammonia and the depletion of glutamine. nih.gov This detoxification process allows the plant to remain healthy and photosynthetically active even after the application of glufosinate. nih.gov

Physiological and Metabolic Adaptations Conferred by N-Acetylphosphinothricin Accumulation

The primary physiological adaptation in glufosinate-resistant plants is the rapid conversion of the herbicide into the non-toxic N-acetylphosphinothricin. univ-rennes1.frnih.gov This detoxification prevents the downstream metabolic disruptions that would otherwise occur. In susceptible plants, the inhibition of glutamine synthetase leads to a cascade of detrimental effects, including the accumulation of ammonia, which inhibits the ribulose-1,5-bisphosphate carboxylase/oxygenase (rubisco) enzyme and disrupts the electron flow in the photosystem, severely impacting photosynthesis. nih.gov

Applications in Plant Biotechnology: Engineered Glufosinate Tolerance in Crops

The understanding of the N-acetylphosphinothricin-mediated resistance mechanism has been pivotal in the development of genetically engineered, glufosinate-tolerant crops. oecd.orgnih.gov This technology provides farmers with an effective tool for post-emergence weed control. nih.gov

The development of glufosinate-tolerant crops involves the introduction of either the pat gene from Streptomyces viridochromogenes or the bar gene from Streptomyces hygroscopicus into the plant genome. nih.govmdpi.com These genes, which encode the phosphinothricin N-acetyltransferase (PAT) enzyme, are often transferred using Agrobacterium-mediated transformation or particle bombardment. univ-rennes1.frnih.govscispace.com The pat and bar genes share a high degree of similarity, with approximately 87% identity at the nucleotide level and 85% identity in their amino acid sequences. nih.gov

Once integrated into the plant's genome, the expression of the transgene is analyzed to confirm successful transformation and to ensure sufficient levels of the PAT enzyme are produced to confer resistance. nih.gov Techniques such as quantitative polymerase chain reaction (qPCR) are used to measure the expression levels of the pat or bar gene. acs.org The expression of these genes can vary between different transgenic events and crop varieties. acs.orgnih.gov

Research has demonstrated a direct correlation between the level of pat or bar gene expression and the degree of glufosinate resistance in transgenic crops. acs.orgnih.govresearchgate.net Higher levels of gene expression lead to increased production of the PAT enzyme, resulting in more efficient detoxification of glufosinate and, consequently, a higher level of resistance. nih.govresearchgate.net

For instance, a study on different maize hybrids containing the pat gene found that hybrids with higher gene expression levels also had higher concentrations of N-acetyl-l-glufosinate (NAG), indicating more effective glufosinate degradation. acs.org These hybrids exhibited lower levels of ammonia accumulation, less visual injury, and better maintenance of electron transport rates and biomass accumulation after herbicide application. acs.org Conversely, hybrids with lower pat gene expression were more susceptible to glufosinate damage. acs.org Similarly, in cotton, cultivars with a strong promoter driving bar gene expression showed high levels of PAT activity and were well-protected from glufosinate injury, whereas cultivars with lower pat gene expression, used as a selectable marker, exhibited a lower level of resistance. nih.govnih.gov

While the PAT enzyme is highly specific for L-phosphinothricin, there have been investigations into potential off-target effects and enzyme promiscuity in transgenic organisms. oecd.orgbiorxiv.orgnih.gov Enzyme promiscuity refers to the ability of an enzyme to catalyze a reaction other than its primary one.

Studies combining metabolomics, plant genetics, and biochemical approaches have shown that the transgenic expression of the BAR protein can lead to the N-acetylation of endogenous plant amino acids, such as aminoadipate and tryptophan, in some plant species. biorxiv.orgnih.govnih.gov This indicates that under certain conditions, the BAR enzyme may have off-target activities. However, it is important to note that early in vitro assays showed that both BAR and PAT have a strong substrate preference for phosphinothricin over the 20 common proteinogenic amino acids. nih.govresearchgate.net

To address the potential for off-target effects, structure-guided protein engineering has been employed to create variants of the BAR enzyme with significantly reduced nonspecific activities while maintaining its ability to detoxify phosphinothricin. biorxiv.orgnih.govresearchgate.net These findings highlight the importance of thoroughly assessing the metabolic profile of transgenic organisms to ensure that the introduced enzyme does not have unintended consequences on the plant's native metabolism. biorxiv.org

Interactive Data Table: Comparison of Glufosinate Resistance in Different Maize Hybrids

The following table summarizes the relationship between pat gene expression and various physiological and biochemical parameters in different glufosinate-resistant maize hybrids.

| Maize Hybrid | Relative pat Gene Expression | N-acetyl-l-glufosinate (NAG) Content | Glufosinate Degradation | Ammonia Accumulation | Electron Transport Rate (ETR) | Visual Injury | Biomass Accumulation | Glufosinate Resistance Level |

| Leptra | High | High | High | Low | High | Low | High | High |

| Power Core | Moderate-High | Moderate-High | Moderate-High | Moderate-Low | Moderate-High | Moderate-Low | Moderate-High | Moderate-High |

| Herculex Yieldgard | Moderate | Moderate | Moderate | Moderate | Moderate | Moderate | Moderate | Moderate |

| Herculex | Low-Moderate | Low-Moderate | Low-Moderate | Moderate-High | Low-Moderate | Moderate-High | Low-Moderate | Low-Moderate |

| Agrisure TL | Low | Low | Low | High | Low | High | Low | Low |

| Viptera 3 | Low | Low | Low | High | Low | High | Low | Low |

| VTPRO (Susceptible) | None | None | None | Very High | Very Low | Very High | Very Low | None |

Data synthesized from findings reported in Krenchinski et al. (2018b) acs.org

Catabolic Pathways and Deacetylation of N Acetylphosphinothricin

N-Acetylphosphinothricin Amidohydrolases (Deacetylases) and Their Functional Characterization

N-acetylphosphinothricin amidohydrolases, also known as deacetylases, are enzymes that catalyze the hydrolysis of the acetyl group from N-acetylphosphinothricin, yielding L-phosphinothricin and acetate. kegg.jp These enzymes belong to the larger amidohydrolase superfamily, which is characterized by its capacity to hydrolyze amide bonds in a variety of substrates. oatext.comresearchgate.net

The functional characterization of these deacetylases has been a subject of significant research. For instance, a deacetylase from Arenimonas malthae, designated NAP-Das2.3, was heterologously expressed in Pichia pastoris and characterized. researchgate.net This enzyme demonstrated the ability to stereoselectively resolve racemic N-acetyl-l-glufosinate to produce L-glufosinate. researchgate.net The optimal conditions for its activity were determined to be a temperature of 45°C and a pH of 8.0. researchgate.net Kinetic analysis of NAP-Das2.3 revealed a Km of 25.32 mM and a Vmax of 19.23 µmol mg⁻¹ min⁻¹ for the substrate N-acetyl-glufosinate. researchgate.net

Another well-studied deacetylase is the product of the argE gene from Escherichia coli, which is a N-acetyl-L-ornithine deacetylase. nih.gov This enzyme was found to effectively remove the acetyl group from N-ac-PPT, thereby releasing the cytotoxic compound L-phosphinothricin. nih.gov

The table below summarizes the key characteristics of some functionally characterized N-acetylphosphinothricin deacetylases.

| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Km (mM) | Vmax (µmol mg⁻¹ min⁻¹) |

| NAP-Das2.3 | Arenimonas malthae | 8.0 | 45 | 25.32 | 19.23 |

| ArgE | Escherichia coli | Not specified | Not specified | Not specified | Not specified |

Reversal of N-Acetylation and Restoration of Phosphinothricin (B1261767) Bioactivity

The deacetylation of N-acetylphosphinothricin directly reverses the detoxification process, leading to the restoration of phosphinothricin's potent herbicidal activity. google.com N-ac-PPT itself is not phytotoxic because it does not inhibit glutamine synthetase, the target enzyme of phosphinothricin. nih.gov However, upon enzymatic removal of the acetyl group, the resulting L-phosphinothricin can effectively inhibit glutamine synthetase, leading to a rapid accumulation of ammonia (B1221849) and subsequent cell death. google.comgoogleapis.com

This reversal of N-acetylation has been demonstrated in various experimental systems. For example, transgenic tobacco plants engineered to express a deacetylase gene from Streptomyces viridochromogenes showed that the application of N-acetyl-PTC or N-acetyl-PTT led to the death of the specific tissues expressing the deacetylase. google.com This occurs because the stored, non-toxic N-acetylated compound is converted back into its active, herbicidal form within the cells. google.com Similarly, studies in laying hens have shown that ingested N-acetylglufosinate is deacetylated to glufosinate-ammonium, contributing significantly to tissue residues. inchem.org

Genetic Basis and Regulation of Deacetylase Activity in Microorganisms

The genetic basis for deacetylase activity is rooted in specific genes found in various microorganisms. In Streptomyces viridochromogenes and Streptomyces hygroscopicus, the gene responsible for the deacetylation of N-acetylphosphinothricin tripeptide (a precursor to PTT) is the dea gene. nih.gov This gene is part of the larger phosphinothricin tripeptide biosynthetic gene cluster. nih.govnih.gov The dea gene product is an N-acetyl-PPT deacetylase that catalyzes the final step in the biosynthesis of bialaphos (B1667065) (phosphinothricin tripeptide), converting the inactive N-acetylated form to the active antibiotic. nih.govnih.gov

In Escherichia coli, the argE gene, which encodes N-acetyl-L-ornithine deacetylase, has been identified as capable of deacetylating N-ac-PPT. nih.gov The expression of these deacetylase genes can be regulated. For instance, the dea gene is part of a biosynthetic gene cluster, suggesting its expression is coordinated with other genes involved in phosphinothricin metabolism. nih.gov

The table below lists some of the genes identified to encode for N-acetylphosphinothricin deacetylase activity.

| Gene | Source Organism | Function |

| dea | Streptomyces viridochromogenes | Deacetylation of N-acetylphosphinothricin tripeptide |

| dea | Streptomyces hygroscopicus | Deacetylation of N-acetylphosphinothricin tripeptide |

| argE | Escherichia coli | N-acetyl-L-ornithine deacetylase with activity on N-ac-PPT |

Engineered Deacetylation Systems for Controlled Metabolic Outcomes

The ability to control the deacetylation of N-acetylphosphinothricin has led to the development of engineered biological systems for specific metabolic outcomes. A notable application is the creation of inducible male sterility in plants. nih.gov By fusing the coding region of the E. coli argE gene with a tapetum-specific promoter (a tissue layer essential for pollen development), transgenic plants were created where the deacetylase is expressed only in the tapetum cells. nih.gov

When these transgenic plants are treated with the non-toxic N-ac-PPT, the deacetylase in the tapetum cells converts it to the cytotoxic L-phosphinothricin. nih.govgoogle.com This targeted cell death in the tapetum prevents the formation of viable pollen, resulting in male-sterile plants. nih.govgoogle.com A significant advantage of this system is that the plants remain fully fertile in the absence of N-ac-PPT treatment, offering a controllable method for producing male-sterile lines for hybrid seed production. nih.gov This engineered system demonstrates how the controlled reversal of N-acetylation can be harnessed for specific biotechnological applications in agriculture. google.com

Advanced Analytical Strategies for N Acetylphosphinothricin Quantification and Metabolite Profiling

Chromatographic-Mass Spectrometric Techniques for Detection and Quantification

Chromatography coupled with mass spectrometry (MS) is the cornerstone for the selective and sensitive quantification of N-acetylphosphinothricin(2-) and its metabolites. taylorfrancis.com These methods are essential for distinguishing the analyte from a complex mixture of plant or soil components.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the analysis of polar pesticides like N-acetylphosphinothricin(2-). eurl-pesticides.eunih.gov This approach offers high sensitivity and specificity, which is crucial for detecting trace amounts in intricate biological and environmental samples. researchgate.net Ion-exchange chromatography or reversed-phase chromatography with specific ion-pairing reagents is often employed to achieve sufficient retention of this polar compound. The use of a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode allows for highly selective detection and quantification, minimizing interferences from the sample matrix. thermofisher.com

Gas chromatography-mass spectrometry (GC-MS) can also be utilized, typically after a derivatization step to increase the volatility of the polar analytes. nih.govmontana.edu While effective, the additional sample preparation step can introduce variability. Both LC-MS/MS and GC-MS methods often incorporate isotopically labeled internal standards to ensure accurate quantification by correcting for matrix effects and variations in instrument response. eurl-pesticides.eumdpi.com

Table 1: Comparison of Chromatographic-Mass Spectrometric Techniques

| Technique | Principle | Advantages for N-acetylphosphinothricin(2-) Analysis |

|---|---|---|

| LC-MS/MS | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis of fragmented ions. researchgate.net | High sensitivity and specificity for polar compounds, minimal sample derivatization required. thermofisher.com |

| GC-MS | Separates volatile compounds in a gaseous mobile phase, followed by mass analysis. mdpi.com | High chromatographic resolution, but often requires derivatization for polar analytes like N-acetylphosphinothricin(2-). nih.gov |

Isotopic Labeling Approaches for Tracing Metabolic Flux (e.g., ¹⁴C, ¹³C NMR)

Isotopic labeling is a powerful tool for elucidating the metabolic fate of phosphinothricin (B1261767) and the dynamics of its conversion to N-acetylphosphinothricin(2-). creative-proteomics.comnih.gov By introducing a stable or radioactive isotope into the phosphinothricin molecule, researchers can trace its journey through various metabolic pathways.

Studies utilizing ¹⁴C-labeled phosphinothricin have been instrumental in understanding its metabolism in both transgenic and non-transgenic plants. univ-rennes1.frnih.gov These studies involve incubating plant tissues with the radiolabeled compound and subsequently analyzing the extracts using techniques like thin-layer chromatography (TLC) and autoradiography to identify and quantify the parent compound and its metabolites, including N-acetylphosphinothricin(2-). nih.govuniv-rennes1.fr This approach has demonstrated that in resistant plants, phosphinothricin is rapidly acetylated, blocking other degradation pathways. nih.gov

Metabolic flux analysis (MFA) using stable isotopes such as ¹³C provides quantitative insights into the rates of metabolic reactions. nih.govnih.gov While direct MFA studies on N-acetylphosphinothricin(2-) are not extensively documented in the provided results, the principles of MFA are highly applicable. d-nb.info By supplying ¹³C-labeled precursors, one could quantify the flux through the acetylation pathway, providing a deeper understanding of the efficiency of the resistance mechanism under different physiological conditions. frontiersin.org

Table 2: Isotopic Labeling Tracers and Their Applications

| Isotope | Detection Method | Application in N-acetylphosphinothricin(2-) Research |

|---|---|---|

| ¹⁴C | Scintillation counting, Autoradiography | Tracing the degradation and modification of L-phosphinothricin in plants to identify metabolites like N-acetyl-L-phosphinothricin. univ-rennes1.frasm.org |

| ¹³C | Mass Spectrometry, NMR Spectroscopy | Quantifying the flow of carbon atoms through metabolic pathways to determine the rate of N-acetylphosphinothricin(2-) formation. d-nb.info |

| ¹⁵N | Mass Spectrometry, NMR Spectroscopy | Investigating the nitrogen metabolism associated with phosphinothricin and its detoxification. nih.gov |

Spectroscopic Methods for Structural Elucidation of Metabolites (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of metabolites formed from phosphinothricin. researchgate.netmdpi.comnih.gov While mass spectrometry provides information on the mass-to-charge ratio of a molecule and its fragments, NMR provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous determination of molecular structure.

¹H and ¹³C NMR are fundamental techniques used to piece together the carbon-hydrogen framework of a molecule. nih.gov For nitrogen-containing compounds like N-acetylphosphinothricin(2-), ¹⁵N NMR can provide valuable insights, although its low natural abundance and sensitivity can be challenging. nih.gov Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are particularly powerful for establishing connectivity between atoms within a molecule. nih.gov These techniques have been used to confirm the structure of N-acetylphosphinothricin(2-) and to identify other metabolites of phosphinothricin in various biological systems. researchgate.net

Table 3: NMR Spectroscopy Techniques for Metabolite Identification

| NMR Experiment | Information Provided | Relevance to N-acetylphosphinothricin(2-) Metabolite Analysis |

|---|---|---|

| ¹H NMR | Provides information about the number and chemical environment of hydrogen atoms. nih.gov | Confirms the presence of specific functional groups and their relative positions. |

| ¹³C NMR | Reveals the carbon backbone of a molecule. nih.gov | Elucidates the core structure of metabolites. |

| 2D COSY | Shows correlations between spin-spin coupled protons, identifying neighboring hydrogen atoms. nih.gov | Helps to piece together fragments of the molecule. |

| 2D HSQC | Correlates directly bonded proton and carbon atoms. nih.gov | Assigns specific protons to their corresponding carbons. |

Ecological Dynamics and Environmental Fate of N Acetylphosphinothricin

Biodegradation and Transformation in Soil Microbiomes

The primary transformation pathway for N-acetylphosphinothricin in the environment is biodegradation through deacetylation, a process that removes the acetyl group to release the herbicidally active and cytotoxic compound, L-phosphinothricin (Pt). nih.gov The stability and transformation of N-acetylphosphinothricin are therefore highly dependent on the presence of specific microbial enzymes in the soil.

The degradation of pesticides in soil is predominantly a biological process driven by the metabolic activities of the soil microbiome. mdpi.com In sterilized soil conditions, the degradation rate of compounds can decrease significantly, highlighting the critical role of microorganisms. nih.gov While specific field studies on the half-life of N-acetylphosphinothricin are not detailed in the provided research, the principle remains that its persistence is inversely related to the abundance and activity of microbes capable of its deacetylation. In experiments where transgenic plants were grown on a medium containing N-acetyl-L-phosphinothricin (N-ac-Pt), untransformed plants showed no adverse effects, indicating the compound's stability and lack of toxicity in the absence of a specific deacetylating enzyme. nih.gov

The transformation process has been demonstrated explicitly in a laboratory setting. A study utilized the argE gene from Escherichia coli, which codes for N-acetyl-L-ornithine deacetylase, to develop a system for inducible tissue destruction in plants. nih.gov Application of N-ac-Pt to transgenic plants expressing this enzyme led to the release of toxic phosphinothricin (B1261767), causing necrotic areas and plant death. nih.gov This demonstrates that the transformation of N-acetylphosphinothricin to its active parent compound is a direct result of enzymatic action.

Key Transformation Reaction:

| Initial Compound | Enzyme Action | Transformed Product | Significance |

|---|

Microbial Communities Involved in N-acetylphosphinothricin Metabolism

The metabolism of N-acetylphosphinothricin is contingent on microbial communities that possess the necessary enzymatic machinery, specifically amidohydrolases or deacetylases. nih.gov Soil is a vast reservoir of metabolically diverse microorganisms, including bacteria, fungi, and archaea, which drive the biogeochemical cycling of nutrients and the degradation of a wide array of organic compounds. mdpi.commdpi.comlibretexts.orgfrontiersin.org

While comprehensive surveys of soil microbiomes specifically targeting N-acetylphosphinothricin metabolism are limited, research has identified at least one enzyme capable of this transformation. The N-acetyl-L-ornithine deacetylase, encoded by the argE gene of Escherichia coli, has been shown to efficiently metabolize N-acetylphosphinothricin by removing its acetyl group. nih.gov Given the immense diversity of the soil microbiome, it is plausible that various native soil bacteria possessing analogous deacetylase enzymes could perform this function. mdpi.comieep.eu

The composition of microbial communities in soil is influenced by numerous factors, including soil type, pH, organic matter content, and the types of plants growing in it. nih.govfao.org The introduction of a specific chemical can also shape the microbial community, potentially selecting for species capable of utilizing the compound as a substrate. fao.org Therefore, the rate of N-acetylphosphinothricin metabolism in a given environment would be a function of the presence and abundance of microbial species with the appropriate catabolic pathways.

Dissemination of Acetyltransferase Genes in Environmental Reservoirs

The formation of N-acetylphosphinothricin in the environment occurs through the action of phosphinothricin N-acetyltransferase (PAT), an enzyme encoded by genes such as pat and bar. These genes confer resistance to the herbicide phosphinothricin. The dissemination of these and other acetyltransferase genes is a key aspect of microbial adaptation and has been observed across various environmental reservoirs.

Soil, in particular, is recognized as a significant reservoir for a wide diversity of antibiotic and herbicide resistance genes, including those encoding acetyltransferases. wisc.edu A culture-independent study of soil DNA identified nine new aminoglycoside resistance genes, six of which were predicted to encode 6′-N-acetyltransferases, demonstrating a greater genetic diversity than previously understood. wisc.edu This suggests that the genetic potential for acetylation of various compounds is widespread in soil bacteria.

Studies have tracked the prevalence of other acetyltransferase genes, such as the aminoglycoside N-acetyltransferase aac(6′)-Ib, across different environments. This gene and its variants have been found in 34 bacterial genera, primarily within the Gammaproteobacteria. frontiersin.org The genera Klebsiella and Escherichia have been identified as major reservoirs for these genes, with isolates originating from human, animal, and environmental sources. frontiersin.org This broad dissemination underscores how resistance genes can move between different ecological niches. Further evidence points to freshwater snails and zoo animals as environmental reservoirs for bacteria carrying various antimicrobial resistance genes, including putative N-acetyltransferases. biorxiv.orgasm.org The actinobacteria genus Streptomyces is also noted as a reservoir for aminoglycoside acetyltransferase genes. hum-ecol.ru

The table below summarizes findings on the distribution of acetyltransferase genes in various environmental contexts.

Table of Acetyltransferase Gene Reservoirs

| Gene/Enzyme Family | Identified Bacterial Reservoirs | Environmental Source/Reservoir |

|---|---|---|

| Aminoglycoside 6'-N-acetyltransferase [aac(6')-Ib] | Klebsiella, Escherichia, Enterobacter, Acinetobacter, Pseudomonas | Human, Animal (fecal, intestinal), Environmental isolates |

| Aminoglycoside 6'-N-acetyltransferase [aac(6')-Im] | Associated with a sulI-type integron | Soil |

| Aminoglycoside 6'-N-acetyltransferases (various novel types) | Uncultured soil bacteria | Agricultural soil |

| Aminoglycoside acetyltransferases | Streptomyces genus | Soil |

| Putative N-acetyltransferase | Found in a gene cluster with other resistance genes | Freshwater snail faeces |

Concluding Perspectives and Future Research Trajectories for N Acetylphosphinothricin

Emerging Research Areas in Phosphinate Metabolism and Engineering

The study of phosphinate compounds, characterized by their stable carbon-phosphorus (C-P) bonds, is a burgeoning field. hawaii.edu The biosynthetic pathway of PTT in Streptomyces species serves as a key model, revealing a series of complex and sometimes unprecedented enzymatic reactions. nih.govnih.govresearchgate.net N-acetylphosphinothricin is a central metabolite in this pathway, formed by the action of phosphinothricin (B1261767) acetyl-transferase (PAT) on phosphinothricin. nih.gov This acetylation is not only a self-resistance mechanism for the producing organism but also a prerequisite for the subsequent non-ribosomal peptide synthesis steps. nih.gov

Emerging research is focused on several key areas:

Discovery of Novel Enzymes and Pathways: Scientists are actively searching for new enzymes involved in phosphinate metabolism. For instance, novel PPT N-acetyltransferase genes, such as LsarsN from Enterobacter LSJC7, have been identified, offering new tools for biotechnology. researchgate.net Furthermore, the elucidation of catabolic pathways, such as the oxidative C-P bond cleavage mechanism involving PhnY and PhnZ enzymes, provides a blueprint for engineering microorganisms capable of degrading phosphinate compounds. nih.gov

Understanding Complex Biosynthesis: The PTT biosynthetic pathway is far from fully understood. nih.govresearchgate.net Many steps, particularly in the early stages, involve unique catalytic mechanisms that are the subject of ongoing interdisciplinary investigation. nih.govnih.gov A deeper understanding of these pathways is crucial for harnessing their full potential in synthetic biology.

Heterologous Production: The successful transfer and expression of the entire PTT biosynthetic gene cluster into a heterologous host, Streptomyces lividans, has been a significant milestone. nih.gov This achievement paves the way for engineering more efficient and controllable production platforms for PTT and its derivatives, moving beyond the native producers.

Opportunities for Enzyme and Pathway Redesign in Industrial Biotechnology

The unique enzymes involved in N-acetylphosphinothricin metabolism present considerable opportunities for redesign and application in industrial biotechnology. mdpi.comacs.org The goal is to create biocatalysts with improved efficiency, novel specificities, and enhanced stability for use in synthetic metabolic pathways. nih.gov

Enzyme Engineering: The phosphinothricin acetyl-transferase (PAT or BAR) enzyme is a prime target for protein engineering. Structure-guided mutagenesis has been employed to alter its substrate specificity and reduce off-target activities, which is critical when expressing it in transgenic plants. researchgate.net Another fascinating target is the PTT non-ribosomal peptide synthetase (NRPS) system. Unlike typical multi-modular NRPSs, the PTT synthetases (PhsA, PhsB, PhsC) are separate, stand-alone enzymes. researchgate.netasm.org This modularity makes them an ideal system for studying protein-protein interactions and for combinatorial biosynthesis to create novel peptide products. The PhsA enzyme, which specifically recognizes the N-acetylated precursor, is a key control point for pathway engineering. nih.govresearchgate.net

Synthetic Pathway Construction: The principles of metabolic engineering, successfully applied to products like n-butanol and N-acetylneuraminate, can be adapted for phosphinate compounds. sciepublish.comnih.gov This involves optimizing precursor supply, balancing redox cofactors, and eliminating bottlenecks. The development of biosensors that can detect intracellular concentrations of N-acetylphosphinothricin or related molecules could enable high-throughput screening of mutant libraries to evolve more productive strains. nih.gov Such engineered pathways could be used for the sustainable production of valuable phosphinates.

Interdisciplinary Approaches in Chemical Biology and Agricultural Biotechnology

The intersection of chemical biology and agricultural biotechnology offers innovative solutions to long-standing challenges in farming and crop science. blackthorn-vision.comfao.org N-acetylphosphinothricin is at the center of several of these advanced applications.

Herbicide Resistance: The most prominent application is in the development of genetically modified (GM) crops. Plants engineered to express the PAT enzyme can convert the herbicide phosphinothricin (glufosinate) into the non-herbicidal N-acetylphosphinothricin, rendering them resistant to the herbicide's effects. ebr-journal.orgresearchgate.net This technology allows for effective weed control, which can contribute to higher crop yields. fao.org

Novel Trait Development: Beyond simple herbicide resistance, N-acetylphosphinothricin and its metabolic enzymes are being used in more sophisticated genetic systems. For example, a patented system uses a deacetylase gene (dea) under the control of a tissue-specific promoter. google.com In these plants, the systemically applied and otherwise inert N-acetylphosphinothricin is converted back to toxic phosphinothricin only in specific tissues (e.g., pollen-producing tapetum cells). google.com This targeted cell death leads to male sterility, a valuable trait for producing hybrid seeds. google.com This approach demonstrates how a deep understanding of a compound's metabolic pathway can be leveraged to create highly specific biological outcomes.

Chemical Probes and Prodrugs: Chemical biology tools are essential for dissecting phosphinate metabolic pathways. nih.govresearchgate.net Furthermore, the principles learned from developing phosphonate (B1237965) prodrugs in medicine—using chemical modifications to enhance cellular uptake and target delivery—could be applied in agriculture. acs.orgresearchgate.net Designing advanced formulations or derivatives of N-acetylphosphinothricin could lead to new methods for regulating plant growth or defense mechanisms.

The continued exploration of N-acetylphosphinothricin and its associated metabolic network promises to yield not only fundamental insights into microbial biochemistry but also powerful tools for building a more sustainable and technologically advanced future in biotechnology.

Q & A

Q. What are the standard analytical methods for identifying N-acetylphosphinothricin(2-) in plant tissues?

To identify N-acetylphosphinothricin(2-), use a combination of liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) . LC-MS leverages its exact mass (363.1096 g/mol) for precise detection, while NMR confirms structural integrity through characteristic phosphonothricin backbone signals . Sample preparation should include tissue homogenization in phosphate-buffered saline (PBS, pH 7.4) and purification via solid-phase extraction to remove interfering metabolites . Validate purity using high-performance liquid chromatography (HPLC) with UV detection at 210 nm .

Q. How does N-acetylphosphinothricin(2-) function in herbicide resistance mechanisms?

N-acetylphosphinothricin(2-) is a breakdown product of glufosinate ammonium, produced via the PAT gene-encoded acetyltransferase in transgenic crops. It inhibits glutamine synthetase, disrupting nitrogen metabolism in susceptible plants. To study this, perform in vitro enzyme inhibition assays using purified glutamine synthetase and monitor ammonia accumulation via spectrophotometry. Include controls with non-acetylated phosphinothricin to compare inhibitory potency .

Q. What metabolic pathways involve N-acetylphosphinothricin(2-) in soil microbiota?

Soil degradation studies require aerobic and anaerobic microcosms to simulate environmental conditions. Use isotopic labeling (e.g., ¹⁵N or ¹³C) to track metabolic intermediates. Analyze samples using gas chromatography-mass spectrometry (GC-MS) for volatile byproducts and ion chromatography for phosphate release. Compare degradation rates across soil types to assess microbial community impacts .

Advanced Research Questions

Q. How to design experiments resolving contradictions in reported toxicity data for N-acetylphosphinothricin(2-)?

Contradictions often arise from variability in exposure models (e.g., cell lines vs. whole organisms). Apply meta-analysis protocols to harmonize datasets:

- Normalize dose metrics using body-weight scaling or surface-area adjustments.

- Stratify studies by exposure duration and endpoint specificity (e.g., acute cytotoxicity vs. chronic genotoxicity).

- Use Bayesian statistical models to quantify uncertainty and identify confounding variables (e.g., pH-dependent stability) .

Q. What methodologies validate the interaction between N-acetylphosphinothricin(2-) and non-target plant enzymes?

Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For SPR, immobilize recombinant enzymes (e.g., plant acetyltransferases) on gold sensor chips and monitor real-time interactions with N-acetylphosphinothricin(2-). Validate findings with in planta silencing experiments (e.g., CRISPR-Cas9 knockout lines) to confirm phenotypic relevance .

Q. How to optimize protocols for detecting N-acetylphosphinothricin(2-) in complex biological matrices?

Develop a multi-residue extraction protocol using acidified acetonitrile (1% formic acid) and cleanup via mixed-mode cation-exchange cartridges. Enhance detection limits (<1 ppb) with tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode. Validate method robustness using inter-laboratory comparisons and spike-recovery tests in matrices like rhizosphere soil and root exudates .

Q. What experimental designs address the environmental persistence of N-acetylphosphinothricin(2-) in transgenic crop systems?

Conduct longitudinal field trials with the following controls:

- Non-transgenic isolines to baseline degradation rates.

- Soil amendments (e.g., biochar or organic matter) to assess adsorption dynamics.

- Quantify residues using accelerated solvent extraction (ASE) coupled with LC-MS/MS. Apply kinetic modeling (e.g., first-order decay equations) to predict half-lives under varying climatic conditions .

Methodological Resources

- For statistical validation, follow NIH guidelines on preclinical data reporting, including power analysis and randomization protocols .

- Reference exact mass libraries (e.g., HMDB or METLIN) for metabolite identification .

- Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets to enable cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.